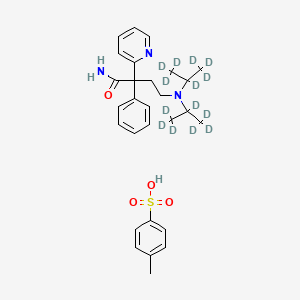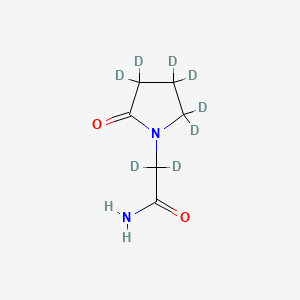
Topoisomerase IV inhibitor 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Topoisomerase IV inhibitor 2 is a chemical compound that targets and inhibits the activity of topoisomerase IV, an essential enzyme involved in DNA replication, transcription, and other DNA-associated processes. Topoisomerase IV plays a crucial role in managing DNA topology by eliminating DNA entanglements that occur during DNA replication. Inhibiting this enzyme can disrupt bacterial cell division, making topoisomerase IV inhibitors valuable in antimicrobial and anticancer therapies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of topoisomerase IV inhibitor 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may include:
Formation of Core Structure: The core structure of the inhibitor is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as hydroxyl, amino, or carboxyl groups to enhance the compound’s activity and selectivity.
Final Coupling Reactions: The final product is obtained by coupling the core structure with specific side chains or substituents under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Common techniques include:
Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.
Chromatography: Employed for purification and isolation of the final product.
Quality Control: Analytical techniques such as HPLC and NMR are used to verify the purity and structure of the compound.
化学反応の分析
Types of Reactions
Topoisomerase IV inhibitor 2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Topoisomerase IV inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and enzyme inhibition mechanisms.
Biology: Investigates the role of topoisomerase IV in cellular processes and DNA replication.
Medicine: Explored as a potential antimicrobial and anticancer agent due to its ability to disrupt bacterial cell division and inhibit cancer cell proliferation.
Industry: Utilized in the development of new therapeutic agents and drug discovery
作用機序
Topoisomerase IV inhibitor 2 exerts its effects by binding to the topoisomerase IV enzyme and preventing it from performing its normal functions. The compound interferes with the enzyme’s ability to cleave and re-ligate DNA strands, leading to the accumulation of DNA breaks and ultimately causing cell death. The molecular targets and pathways involved include the DNA cleavage-rejoining core and the ATPase domain of the enzyme .
類似化合物との比較
Similar Compounds
Quinolones: A class of antibiotics that also target topoisomerase IV and DNA gyrase.
Coumarins: Inhibit topoisomerase IV by binding to the enzyme’s active site.
Fluoroquinolones: Enhanced derivatives of quinolones with improved activity and selectivity.
Uniqueness
Topoisomerase IV inhibitor 2 is unique due to its specific binding affinity and selectivity for topoisomerase IV. Unlike other inhibitors, it may exhibit lower cytotoxicity and reduced side effects, making it a promising candidate for therapeutic development .
特性
分子式 |
C33H30FN7O6S |
|---|---|
分子量 |
671.7 g/mol |
IUPAC名 |
1-cyclopropyl-6-fluoro-4-oxo-7-[4-[2-oxo-2-[4-(quinoxalin-2-ylsulfamoyl)anilino]ethyl]piperazin-1-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C33H30FN7O6S/c34-25-15-23-28(41(21-7-8-21)18-24(32(23)43)33(44)45)16-29(25)40-13-11-39(12-14-40)19-31(42)36-20-5-9-22(10-6-20)48(46,47)38-30-17-35-26-3-1-2-4-27(26)37-30/h1-6,9-10,15-18,21H,7-8,11-14,19H2,(H,36,42)(H,37,38)(H,44,45) |
InChIキー |
CLAOMDJUURAQOM-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)CC(=O)NC5=CC=C(C=C5)S(=O)(=O)NC6=NC7=CC=CC=C7N=C6)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


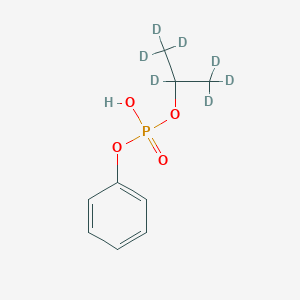
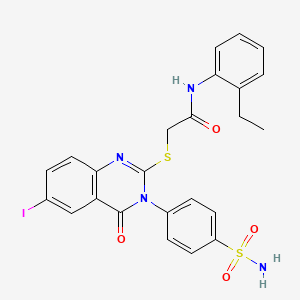

![2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid](/img/structure/B12411529.png)
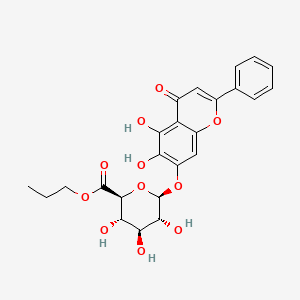
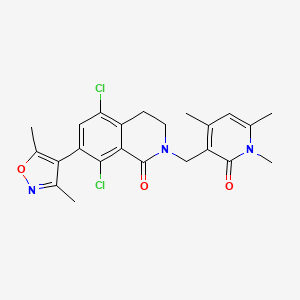
![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
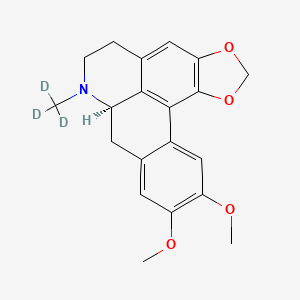

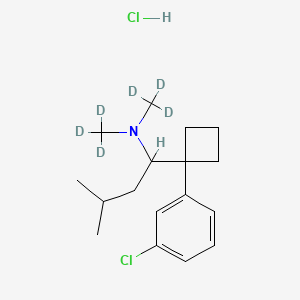
![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
